N-[(2-{4-nitrobenzoyl}hydrazino)carbothioyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-[N’-(4-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide is a complex organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a benzamide group, a nitrobenzoyl group, and a hydrazinocarbothioyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[N’-(4-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide typically involves multiple steps:
Formation of 4-nitrobenzoyl chloride: This can be achieved by reacting 4-nitrobenzoic acid with thionyl chloride under reflux conditions.
Preparation of hydrazinocarbothioyl intermediate: This involves the reaction of hydrazine hydrate with carbon disulfide to form hydrazinocarbothioyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-N-[N’-(4-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) are used.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-[N’-(4-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methyl-N-[N’-(4-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-Methyl-N-[N’-(4-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazinocarbothioyl group, in particular, is not commonly found in similar compounds, making it a valuable molecule for research and development .
Eigenschaften
Molekularformel |
C16H14N4O4S |
---|---|
Molekulargewicht |
358.4g/mol |
IUPAC-Name |
4-methyl-N-[[(4-nitrobenzoyl)amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C16H14N4O4S/c1-10-2-4-11(5-3-10)14(21)17-16(25)19-18-15(22)12-6-8-13(9-7-12)20(23)24/h2-9H,1H3,(H,18,22)(H2,17,19,21,25) |
InChI-Schlüssel |
XPCCJJYMFOIYAW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.